molecular formula C11H13IN2O6 B1233250 Arabinofuranosyl-E-5-iodovinyluracil CAS No. 87535-95-3

Arabinofuranosyl-E-5-iodovinyluracil

Cat. No.: B1233250
CAS No.: 87535-95-3
M. Wt: 396.13 g/mol
InChI Key: ANRZVKXALDTWES-HQNLTJAPSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex nucleoside structures. According to comprehensive chemical databases, the complete IUPAC name for this compound is 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione. This systematic name provides crucial information about the stereochemical configuration and structural organization of the molecule.

The stereochemical descriptors embedded within the IUPAC nomenclature reveal the three-dimensional arrangement of atoms within the molecule. The notation (2R,3S,4S,5R) describes the absolute configuration at the four chiral centers present in the arabinofuranosyl sugar moiety, where R and S designations follow the Cahn-Ingold-Prelog priority rules. The (E)-configuration in the name specifically refers to the geometric isomerism of the iodoethenyl substituent, indicating that the higher priority groups are positioned on opposite sides of the double bond.

The structural complexity of this compound is further illustrated through its InChI (International Chemical Identifier) representation: InChI=1S/C11H13IN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1. This comprehensive identifier encodes all stereochemical information and connectivity patterns within the molecule, providing an unambiguous description of the compound's structure.

The systematic nomenclature also incorporates the specific positioning of functional groups within the pyrimidine ring system. The 5-position substitution with the iodoethenyl group represents a critical structural feature that distinguishes this compound from other nucleoside analogs. The E-configuration of this substituent is essential for biological activity and chemical reactivity patterns.

CAS Registry Number and Alternative Synonyms

The Chemical Abstracts Service has assigned the unique registry number 87535-95-3 to this compound, providing an unambiguous identifier for this specific compound. This CAS number serves as the primary reference for chemical databases, regulatory documents, and scientific literature worldwide.

Multiple synonyms and alternative names have been documented for this compound across various chemical databases and research publications. The most commonly encountered synonyms include Ivarau, which represents a shortened designation frequently used in pharmaceutical literature. Additional systematic variations include 1-beta-D-arabinofuranosyl-E-5-iodovinyluracil, which explicitly specifies the beta-anomeric configuration of the sugar attachment.

The compound is also referenced as IV-araU in certain scientific contexts, representing an abbreviated form that emphasizes both the iodovinyl substituent and the arabinose sugar component. Other documented synonyms include 1-beta-D-Arabinofuranosyl-E-5-iodovinyluracil and the extended systematic name 2,4(1H,3H)-Pyrimidinedione, 1-beta-D-arabinofuranosyl-5-(2-iodoethenyl)-, (E)-.

Chemical suppliers and research institutions have adopted various commercial designations for this compound. The DSSTox Substance ID DTXSID10236378 provides an additional standardized identifier within the Environmental Protection Agency's chemical database system. The Nikkaji numbers J2.539.801G and J420.671A represent alternative identification codes used in Japanese chemical databases.

The proliferation of synonyms reflects the compound's significance across multiple research domains and the need for different naming conventions to accommodate various scientific and commercial applications. These alternative designations facilitate literature searches and cross-referencing across different chemical databases and research publications.

Synonym Type Name Source/Context
Primary IUPAC Name 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione Official nomenclature
CAS Registry Number 87535-95-3 Chemical Abstracts Service
Common Abbreviation Ivarau Pharmaceutical literature
Alternative Abbreviation IV-araU Research publications
Systematic Variant 1-beta-D-arabinofuranosyl-E-5-iodovinyluracil Extended systematic name
DSSTox ID DTXSID10236378 EPA database identifier

Molecular Formula and Weight Validation

The molecular formula of this compound is definitively established as C11H13IN2O6, representing a complex nucleoside structure with specific elemental composition. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and six oxygen atoms within the molecular framework.

The molecular weight has been precisely calculated as 396.13 grams per mole using standardized computational methods. This value represents the average molecular mass based on naturally occurring isotopic abundances and provides the foundation for stoichiometric calculations and analytical determinations. The exact mass, calculated with specific isotope masses, is reported as 395.98183 Daltons.

Validation of the molecular formula and weight involves multiple computational approaches and analytical techniques. The PubChem computational system, utilizing version 2.2 algorithms, has confirmed these values through comprehensive structural analysis and quantum chemical calculations. The molecular weight determination accounts for the specific isotopic composition and follows internationally accepted standards for chemical measurement.

The elemental composition reflects the structural complexity of the compound, with the iodine atom contributing significantly to the overall molecular weight. The presence of six oxygen atoms indicates multiple hydroxyl groups and carbonyl functionalities characteristic of nucleoside structures. The carbon-to-hydrogen ratio suggests the presence of aromatic and saturated carbon centers within the molecular framework.

Physical property calculations based on the validated molecular formula provide additional insights into the compound's characteristics. The XLogP3 value of -0.7 indicates moderate hydrophilicity, reflecting the balance between the hydrophobic iodovinyl substituent and the hydrophilic sugar moiety. The hydrogen bond donor count of 4 and acceptor count of 6 demonstrate the molecule's capacity for extensive intermolecular interactions.

The rotatable bond count of 3 suggests limited conformational flexibility around specific single bonds, primarily involving the glycosidic linkage and sugar ring substituents. These parameters are crucial for understanding the compound's behavior in biological systems and chemical reactions.

Molecular Property Value Calculation Method
Molecular Formula C11H13IN2O6 Elemental composition analysis
Molecular Weight 396.13 g/mol PubChem 2.2 computation
Exact Mass 395.98183 Da Isotope-specific calculation
XLogP3 -0.7 Partition coefficient prediction
Hydrogen Bond Donors 4 Structural analysis
Hydrogen Bond Acceptors 6 Functional group identification
Rotatable Bonds 3 Conformational analysis

Properties

CAS No.

87535-95-3

Molecular Formula

C11H13IN2O6

Molecular Weight

396.13 g/mol

IUPAC Name

1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13IN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1

InChI Key

ANRZVKXALDTWES-HQNLTJAPSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CI

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/I

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CI

Other CAS No.

87535-95-3

Synonyms

1-beta-D-arabinofuranosyl-E-5-iodovinyluracil
arabinofuranosyl-E-5-iodovinyluracil
IVaraU

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Arabinofuranosyl-5-Azacytosine (ara-AC)

  • Structure: Combines arabinofuranosylcytosine (ara-C) with a 5-azacytosine base.
  • Activity: Exhibited broad-spectrum antitumor activity against murine leukemias (L1210, P388) and human xenografts (MX-1 mammary, LX-1 lung, CX-1 colon), achieving 93% inhibition in CX-1 tumors . Demonstrated selective cytotoxicity: 50% inhibitory concentration (IC₅₀) values of 1.9 µM (P388) and 4.5 µM (L1210) at 24 hours, with minimal toxicity to normal murine bone marrow cells . Induced cell cycle arrest in S-phase and promoted differentiation of HL-60 leukemia cells at 10 µM .

1-β-D-Arabinofuranosyl-5-Methyluracil

  • Structure: Arabinofuranosyl sugar linked to 5-methyluracil.
  • Properties: CAS No. 605-23-2; molecular formula C₁₀H₁₄N₂O₆; molecular weight 258.23 g/mol . Limited therapeutic data available, but safety protocols highlight standard handling precautions for nucleoside analogs (e.g., consult physician upon exposure) .

9-α-D-Arabinofuranosyladenine

  • Structure: Arabinofuranosyladenine with an α-configuration.
  • Safety Profile: CAS No. 3228-71-5; classified as hazardous upon inhalation, requiring oxygen support and avoidance of mouth-to-mouth resuscitation during exposure .

Arabinofuranosyluracil Derivatives

  • Stable Isotopes: Isotopically labeled derivatives (e.g., 1-β-D-arabinofuranosyluracil-¹³C,¹⁵N₂) are used as reference standards in pharmacokinetic studies, with molecular weights ranging from 247.18 to 559.51 g/mol depending on substitutions .

Key Comparative Findings

Parameter Arabinofuranosyl-E-5-Iodovinyluracil Arabinofuranosyl-5-Azacytosine 1-β-D-Arabinofuranosyl-5-Methyluracil
Therapeutic Activity Data unavailable Broad-spectrum antitumor Not reported
IC₅₀ (µM) Unknown 1.9–4.5 (leukemia models) Unstudied
Safety Profile Uncharacterized Selective cytotoxicity Standard nucleoside precautions
Differentiation Induction Unknown HL-60 differentiation at 10 µM No data

Preparation Methods

Vinylsilane Precursor Route

The vinylsilane pathway, first reported in 1991, remains the most widely adopted method for IVAraU synthesis . The process begins with 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5-iodouracil , which undergoes palladium-catalyzed coupling with (trimethylsilyl)acetylene in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours. This yields 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-5-[2-(trimethylsilyl)ethynyl]uracil with 78% efficiency . Subsequent Lindlar hydrogenation (H₂, quinoline, Pd/CaCO₃) selectively reduces the alkyne to the (Z)-vinylsilane intermediate, achieving >95% stereoselectivity .

Critical iodination employs iodine monochloride (ICl) in nonpolar solvents (e.g., benzene), favoring E-isomer formation through a radical mechanism. Polar solvents like methanol shift selectivity toward the Z-isomer (7:3 E:Z ratio in benzene vs. 1:4 in methanol) . Final deacetylation with methanolic ammonia generates IVAraU in 82% yield (Table 1).

Table 1: Key Parameters for Vinylsilane Route

StepReagents/ConditionsYield (%)E:Z Ratio
Alkyne CouplingPd(PPh₃)₄, THF, 60°C78N/A
HydrogenationH₂, Lindlar catalyst, quinoline91>95:5
IodinationICl, benzene, 25°C897:3
DeacetylationNH₃/MeOH, 0°C82100:0

Organotin-Mediated Synthesis

Organotin intermediates enable radioisotope incorporation, crucial for [¹²³I]IVAraU production . The synthesis starts with 1-(2,3,5-tri-O-toluoyl-β-D-arabinofuranosyl)-5-iodouracil , which reacts with (E)-1,2-bis(tri-n-butylstannyl)ethene under Pd(PPh₃)₂Cl₂ catalysis (toluene, 110°C, 12 h) . This generates the stannylated precursor 5-[2-(tri-n-butylstannyl)vinyl]-arabinofuranosyluracil in 67% yield.

Radioiodination uses Na[¹²³I] or Na[¹²⁵I] with chloramine-T in methanol, achieving 97% radiochemical yield. Notably, this method avoids carrier-added iodine, producing no-carrier-added (NCA) IVAraU suitable for in vivo imaging . A competing exchange reaction with BrVaraU (5-bromovinyl analogue) and Cu(I) catalysts in aqueous media offers an alternative route with 93% efficiency .

Bromine Addition-Iodination Strategy

A 2011 approach leverages bromine intermediates to control stereochemistry . (E)-5-(2-bromovinyl)arabinouridine undergoes regioselective bromine addition in methanol, forming 5-(2,2-dibromo-1-methoxyethyl)uracil derivatives. Subsequent treatment with sodium iodide and iodic acid in acetone replaces bromine with iodine, yielding the E-isomer predominantly (85% selectivity) . This method’s advantage lies in its compatibility with unprotected sugar moieties, simplifying downstream deprotection steps.

Critical Factors Affecting Stereoselectivity:

  • Solvent Polarity : Apolar solvents (benzene, toluene) stabilize transition states favoring E-configuration .

  • Oxidizing Agents : Iodic acid enhances iodovinyl group retention compared to H₂O₂ .

  • Temperature : Reactions below 30°C minimize isomerization .

Radioiodination Techniques for Tracer Synthesis

Microscale radiosynthesis adapts the vinylsilane route for [¹²⁵I]IVAraU production . In situ iodination with Na*I and chloramine-T at pH 5.5 achieves 94% incorporation within 15 minutes. Purification via reversed-phase HPLC (C18 column, 10% MeCN/H₂O) delivers radiochemical purity >99% . This method’s scalability is limited by radiolysis, necessitating fresh precursor batches for optimal yields.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

ParameterVinylsilane Organotin Bromine-Iodine
Overall Yield (%)625871
E:Z Ratio7:39:18.5:1.5
ScalabilityHighModerateHigh
Radioisotope CompatibleNoYesNo

The organotin method excels in radiopharmaceutical applications but requires toxic stannyl reagents. The bromine-iodine approach offers superior yields and avoids heavy metals, making it preferable for large-scale production .

Q & A

Q. What cross-disciplinary approaches enhance understanding of this compound’s therapeutic potential?

  • Answer : Combine synthetic chemistry with virology (e.g., time-of-addition assays) and pharmacokinetics (e.g., PBPK modeling). Collaborate with computational chemists to optimize lead compounds via SAR studies .

Q. How can systematic reviews address heterogeneity in this compound research data?

  • Answer : Define inclusion/exclusion criteria a priori (e.g., peer-reviewed studies only). Use tools like PRISMA to document search strategies and assess bias (e.g., publication bias via funnel plots). Subgroup analyses by experimental model clarify context-dependent effects .

Methodological Notes

  • Data Validation : Cross-check spectral data (NMR, MS) against published benchmarks .
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data via repositories like Zenodo .
  • Ethical Compliance : Document IRB approvals and adhere to ARRIVE guidelines for animal studies .

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